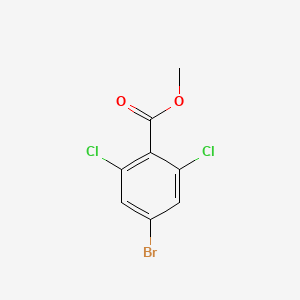

Methyl 4-bromo-2,6-dichlorobenzoate

Übersicht

Beschreibung

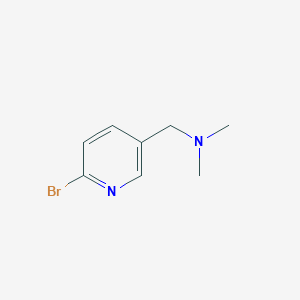

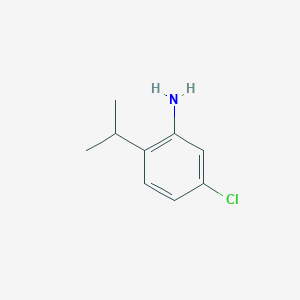

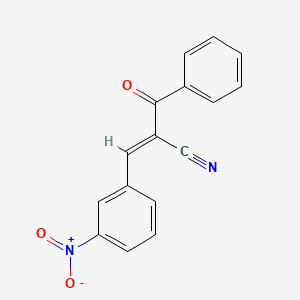

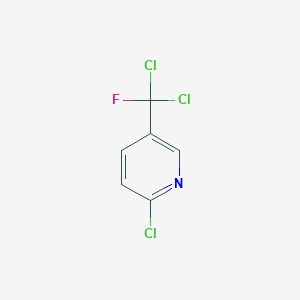

“Methyl 4-bromo-2,6-dichlorobenzoate” is an organic compound that belongs to the family of benzoic acid derivatives . It has a molecular weight of 283.94 . The IUPAC name for this compound is methyl 4-bromo-2,6-dichlorobenzoate .

Synthesis Analysis

The synthesis of “Methyl 4-bromo-2,6-dichlorobenzoate” can be achieved from 4-bromobenzoic acid . The process involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-2,6-dichlorobenzoate” is1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,6-dichlorobenzoate” has a density of 1.695±0.06 g/cm3 . The boiling point is predicted to be 325.2±37.0 °C . It is typically stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Analysis of Herbicide Toxicity and Environmental Impact

- Studies on herbicides such as 2,4-D (a compound with structural similarities to Methyl 4-bromo-2,6-dichlorobenzoate) have focused on their environmental fate, toxicology, and potential for causing harm to non-target species. The research highlights concerns over the widespread presence of such chemicals in the environment due to their use in agriculture and potential effects on human health and ecosystems. Efforts to understand the degradation pathways and environmental persistence of these compounds are crucial for mitigating their impact (Zuanazzi et al., 2020).

Development of Chemosensors

- Research into chemosensors based on compounds like 4-Methyl-2,6-diformylphenol, which shares functional group characteristics with Methyl 4-bromo-2,6-dichlorobenzoate, indicates the potential for developing sensitive and selective detection systems for various environmental and biological analytes. These chemosensors can identify a wide range of substances, including metal ions and neutral molecules, demonstrating the utility of chemically modified benzoates in analytical chemistry (Roy, 2021).

Environmental and Health Implications of Brominated and Chlorinated Compounds

- The environmental concentrations, toxicity, and degradation of brominated and chlorinated phenols, such as those structurally related to Methyl 4-bromo-2,6-dichlorobenzoate, have been extensively studied. These compounds, due to their persistence and potential bioaccumulation, pose significant ecological and human health risks. Understanding their behavior in the environment, including degradation products and toxicological effects, is vital for assessing and managing associated risks (Koch & Sures, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-bromo-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOFIYOVYSTDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)

![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)